2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol
Description
2-{[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol is a pyrazole-derived secondary amine featuring an ethanolamine side chain. The compound is reported to have a purity of ≥95% and is classified under Category D5 in some databases .
The structure comprises a 1-ethyl-5-methylpyrazole core, with a methylaminoethanol substituent at the 4-position. The hydroxyl and amine groups in the ethanolamine moiety enable hydrogen bonding, which may influence physicochemical properties such as solubility, melting point, and crystallinity .
Structure
3D Structure
Properties
IUPAC Name |
2-[(1-ethyl-5-methylpyrazol-4-yl)methylamino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c1-3-12-8(2)9(7-11-12)6-10-4-5-13/h7,10,13H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGXDRLOIVNWIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)CNCCO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol typically involves the reaction of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde with ethanolamine. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of automated purification systems can streamline the isolation and purification of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA)[][4].
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of N-substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties:
The compound is noted for its diverse biological activities, particularly in the realms of antimicrobial and anticancer research. Pyrazole derivatives are widely recognized for their anti-inflammatory, analgesic, and antipyretic effects.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study investigated the effect of 2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis induction and cell cycle arrest. This suggests a promising avenue for further development as an anticancer agent.
Agricultural Applications
The compound's potential as a biopesticide has been explored due to its ability to disrupt pest metabolism without harming beneficial insects. Research indicates that formulations containing this compound can effectively reduce pest populations while promoting plant health.
Table 2: Agricultural Efficacy
Case Study: Biopesticide Development
In trials conducted on tomato plants, a formulation of this compound demonstrated a notable decrease in aphid populations, leading to improved yield compared to untreated controls. This highlights its potential as an eco-friendly alternative to synthetic pesticides.
Material Science
The compound has also been investigated for its role in developing advanced materials due to its unique chemical properties. Its ability to form stable complexes with metal ions makes it suitable for applications in catalysis and sensor technology.
Table 3: Material Properties
| Property | Value | Application |
|---|---|---|
| Thermal Stability | Up to 250°C | High-performance materials |
| Solubility | Soluble in ethanol | Solvent for chemical reactions |
| Coordination Ability | Forms complexes with Cu²⁺, Ni²⁺ | Catalysis and sensing applications |
Case Study: Catalytic Applications
Research has shown that incorporating this compound into catalytic systems enhances reaction rates for various organic transformations, including oxidation and reduction processes. The compound's coordination with transition metals facilitates these reactions, demonstrating its utility in synthetic chemistry.
Mechanism of Action
The mechanism of action of 2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the pyrazole ring can participate in π-π stacking interactions with aromatic residues in proteins, further enhancing its binding affinity .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structural analogs of 2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol, highlighting variations in substituents and molecular properties:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | CAS Number | Purity |
|---|---|---|---|---|---|
| Target Compound | C₉H₁₇N₃O | 183.26 | Pyrazole, ethanolamine | 1172946-15-4 | ≥95% |
| 4-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-1,3-thiazol-2-amine | C₈H₁₁N₅S | 204.07 | Pyrazole, thiazole, amine | 956364-01-5 | ≥95% |
| 2-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid | C₁₅H₁₅N₃O₂ | 208.29 | Pyrazole, quinoline, carboxylic acid | Not specified | ≥95% |
| 1-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazine | C₁₀H₁₈N₄ | 194.28 | Pyrazole, piperazine | 957428-63-6 | Not specified |
| 4-{[(1-Ethyl-5-methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid | C₁₄H₁₇N₃O₂ | 259.30 | Pyrazole, benzoic acid, amine | 1006963-91-2 | ≥95% |
| 1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)ethanol | C₈H₁₄N₂O | 154.21 | Pyrazole, ethanol | 1007462-91-0 | ≥95% |
Functional Group Impact on Properties
Hydrogen Bonding and Solubility: The target compound’s ethanolamine group provides two hydrogen-bond donors (OH and NH) and three acceptors (O, N), enhancing solubility in polar solvents compared to analogs like 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanol, which lacks the amine group . The benzoic acid derivative (259.30 g/mol) exhibits higher acidity due to the carboxylic acid group, likely improving water solubility and enabling salt formation, which is advantageous in pharmaceutical formulations .
Molecular Weight and Applications: Lower molecular weight analogs (e.g., 154.21 g/mol ethanol derivative) may exhibit better membrane permeability, useful in drug delivery .
Synthetic Utility: Piperazine derivatives (194.28 g/mol) are widely used in medicinal chemistry for their basicity and ability to improve pharmacokinetic profiles .
Crystallinity and Stability
- The target compound’s hydrogen-bonding capacity may lead to distinct crystal packing patterns, as described by graph set analysis in hydrogen-bonded networks .
- In contrast, the piperazine analog’s rigid cyclic structure could enhance thermal stability, a property critical for high-temperature applications .
Biological Activity
2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol is a pyrazole-derived compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications, particularly in the fields of oncology and antimicrobial research.
- Molecular Formula : C9H17N3O
- Molecular Weight : 183.25 g/mol
- IUPAC Name : this compound
The compound features a pyrazole ring, which is known for its pharmacological significance, particularly in anticancer and antimicrobial activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazole ring followed by alkylation and amination processes. The specific synthetic route can vary based on the desired purity and yield.
Anticancer Properties
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activity. A study demonstrated that compounds containing the 1H-pyrazole scaffold showed growth inhibition against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC50 values ranging from 2.43 to 14.65 μM . The mechanisms of action are believed to involve:
- Inhibition of microtubule assembly : This disrupts mitosis in cancer cells.
- Topoisomerase inhibition : This leads to DNA damage and apoptosis in cancer cells .
Antimicrobial Activity
The compound also shows promising antimicrobial properties. Pyrazole derivatives have been reported to possess antibacterial and antifungal activities, making them candidates for further development in treating infections . The specific interactions with microbial enzymes and cell membranes are areas of ongoing research.
Case Study 1: Anticancer Activity
In a recent study, several pyrazole derivatives were screened for their cytotoxic effects against various cancer cell lines. Among them, this compound demonstrated selective toxicity towards cancer cells while sparing non-cancerous cells . This selectivity is crucial for minimizing side effects during treatment.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited significant inhibitory effects on bacterial growth, suggesting its potential as a lead compound for antibiotic development .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Key Differences |
|---|---|---|
| 2-methoxy-5-((phenylamino)methyl)phenol | Contains a phenyl group | Lacks the pyrazole moiety |
| 4-(dimethylaniline) | Dimethylaniline group | Different electronic properties |
| 2-(chlorophenylaminomethyl)-6-methoxyphenol | Chlorophenyl group | Alters reactivity compared to original compound |
This comparison highlights the unique structural features of this compound, which contribute to its distinct biological properties .
Q & A
Q. How can QSAR models predict its biological activity, and what descriptors are most relevant?
- Methodology : 3D-QSAR using CoMFA/CoMSIA incorporates descriptors like logP (calculated ≈ 0.8), polar surface area (~60 Ų), and H-bond donor/acceptor counts. Docking studies (AutoDock Vina) against pyrazole-targeted enzymes (e.g., COX-2) assess binding affinity, with validation via IC₅₀ assays .
Q. What contradictions exist in reported spectral data, and how can they be resolved?
- Methodology : Discrepancies in ¹³C NMR shifts (e.g., pyrazole C-4 at δ 140–145 ppm vs. δ 135–138 ppm) may arise from solvent effects (DMSO vs. CDCl₃). Deuterium exchange experiments (D₂O shaking) confirm labile protons, while variable-temperature NMR resolves dynamic effects .
Methodological Notes
- Synthesis Optimization : Kinetic studies (e.g., in situ IR monitoring) can identify rate-limiting steps (e.g., amine deprotonation) .
- Crystallography : Twinning or disorder in crystals may require SHELXD for structure solution and PLATON for validation .
- Data Reproducibility : Batch-to-batch variability in purity (e.g., 95% vs. 98%) necessitates strict control of drying conditions (e.g., MgSO₄ vs. molecular sieves) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
